molecular formula C12H16N4 B13971752 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine

3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine

Cat. No.: B13971752
M. Wt: 216.28 g/mol
InChI Key: YKQYZTLTYVJIHB-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine is a heterocyclic compound that features a pyrrolidine ring fused to a dihydrobenzo triazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine typically involves the construction of the pyrrolidine ring followed by its attachment to the dihydrobenzo triazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with a suitable aldehyde can form the triazine core, which is then reacted with a pyrrolidine derivative to yield the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for precise control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially leading to compounds with enhanced biological activity .

Scientific Research Applications

3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and triazine-based compounds, such as:

Uniqueness

What sets 3-(Pyrrolidin-2-ylmethyl)-3,4-dihydrobenzo[d][1,2,3]triazine apart is its unique combination of the pyrrolidine and triazine rings, which may confer distinct biological activities not seen in other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and other scientific research applications .

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

3-(pyrrolidin-2-ylmethyl)-4H-1,2,3-benzotriazine

InChI

InChI=1S/C12H16N4/c1-2-6-12-10(4-1)8-16(15-14-12)9-11-5-3-7-13-11/h1-2,4,6,11,13H,3,5,7-9H2

InChI Key

YKQYZTLTYVJIHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CN2CC3=CC=CC=C3N=N2

Origin of Product

United States

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